Rubusoside - 64849-39-4

Rubusoside

Catalog Number: EVT-280577
CAS Number: 64849-39-4
Molecular Formula: C32H50O13
Molecular Weight: 642.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rubusoside is a natural diterpene glycoside primarily isolated from the leaves of Rubus suavissimus S. Lee (Rosaceae), a plant commonly known as Sweet Tea. [, , ] It is recognized as the main sweet component of the plant. [, ] Rubusoside is a natural sweetener valued for its sweet taste and potential health benefits. [, , , , , , , ] It is a promising candidate for developing low-calorie sweeteners and has attracted attention as a potential drug lead. [, ]

Extraction from Natural Sources

Traditional methods involve extraction of rubusoside from Rubus suavissimus S. Lee leaves using hot water followed by purification steps. [, , ] Optimization of these methods, such as using ethanol as a solvent and incorporating cellulase pretreatment, have been explored to enhance extraction efficiency. [, ]

Bioconversion from Stevioside

Recent research focuses on bioconversion of stevioside, a more abundant steviol glycoside, into rubusoside using enzymatic methods. [, , , , , ] This approach utilizes enzymes like β-glucosidase, β-galactosidase, and specific UDP-glycosyltransferases to modify the sugar moieties of stevioside, leading to the formation of rubusoside. [, , , ]

Future Directions
  • Elucidating Detailed Mechanisms of Action: Further research is needed to comprehensively understand the mechanisms behind rubusoside's biological activities. [, , ] This knowledge is crucial for optimizing its use in various applications.
  • Improving Production Efficiency: Developing cost-effective and sustainable methods for large-scale rubusoside production is essential for wider adoption in food and pharmaceutical industries. [, , , ]
  • Exploring Novel Applications: Investigating rubusoside's potential in areas like drug delivery systems, cosmetics, and agriculture could unlock new applications. [, ]

Stevioside

  • Relevance: Stevioside is structurally similar to Rubusoside, differing in the sugar moiety attached to the 19-carboxyl group. Enzymatic conversion of Stevioside to Rubusoside has been a significant area of research, aiming to produce a better-tasting sweetener. [, , , , , , ]

Rebaudioside A

  • Compound Description: Rebaudioside A, another major steviol glycoside found in Stevia rebaudiana Bertoni, is known for its high sweetness intensity and a cleaner taste profile compared to Stevioside. []
  • Relevance: Rebaudioside A shares structural similarities with Rubusoside, particularly in the steviol core structure. Research has explored the use of Rebaudioside A, along with Rubusoside and other steviol glycosides, to enhance the solubility of poorly water-soluble compounds. [, , ]

Quercetin

  • Relevance: Studies have investigated the ability of Rubusoside to enhance the water solubility of Quercetin without compromising its biological activities. This approach aims to improve the bioavailability and therapeutic potential of Quercetin. []

Sophorose (Glcβ1-2Glc)

  • Compound Description: Sophorose is a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond. []
  • Relevance: Certain β-glucosidases, like CsBGL from Chryseobacterium scophthalmum 1433, exhibit hydrolytic activity towards Sophorose and the β-1,2-linked glucose units present in Stevioside, leading to the production of Rubusoside. []

Laminaribiose (Glcβ1-3Glc)

  • Compound Description: Laminaribiose is a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond. []

Steviolmonoside

  • Compound Description: Steviolmonoside is a steviol glycoside with a single glucose molecule attached to the steviol core. [, , ]
  • Relevance: It serves as a key intermediate in the enzymatic synthesis of Rubusoside from Steviol. Steviolmonoside is further glucosylated to produce Rubusoside. [, , ]

β-D-Fructofuranosyl Rubusoside Derivative

  • Compound Description: This compound represents a synthetically modified Rubusoside derivative where a β-D-fructofuranosyl group is attached to the 6-position hydroxyl group of the β-D-glucopyranosyl moiety ester-linked to the 19-carboxyl group. Further modification includes the addition of an [(α-D-glucopyranosyl-(1→4)]n (n is 1-5) group ether-linked to the 4-site hydroxyl group of the β-D-glucopyranosyl group ether-linked to the 13-site hydroxyl group. []
  • Relevance: This derivative was designed to investigate the impact of structural modifications on the sweetness profile of Rubusoside. []

Monoglucosyl Rubusoside Derivatives

  • Compound Description: This refers to a group of Rubusoside derivatives where an additional glucose molecule is attached to various hydroxyl groups on the existing sugar moieties. [, ]
  • Relevance: These derivatives were synthesized to study the structure-activity relationship, specifically the impact of monoglucosylation at different positions on the sweetness and taste quality of Rubusoside. [, ]

Glucosyl Rubusoside Derivatives (from Dextransucrases)

  • Compound Description: These derivatives are generated by dextransucrases, enzymes that catalyze the transfer of glucose units. []
  • Relevance: Dextransucrases, LcDexT from Leuconostoc citreum and LlDexT from Leuconostoc lactis, specifically transfer a glucosyl residue to the 13-O-glucosyl moiety of Rubusoside. This modification significantly enhances both the sweetness and taste quality of the resulting Glucosyl Rubusoside derivatives. []

Ellagitannic acid

  • Compound Description: Ellagitannic acid is a type of hydrolyzable tannin found in various fruits, including raspberries. It exhibits antioxidant and astringent properties. []
  • Relevance: In the context of Rubusoside research, Ellagitannic acid is mentioned as a co-extracted compound from Rubus suavissimus. Studies focus on developing efficient separation techniques to obtain purified Rubusoside and Ellagitannic acid for their respective applications. []
Overview

Rubusoside is a natural compound classified as a glycoside, primarily derived from the leaves of the plant species Rubus suavissimus, commonly known as sweet tea vine. This compound has garnered attention due to its sweetness, which is significantly greater than that of sucrose, and its potential health benefits. Rubusoside is recognized for its non-caloric sweetening properties, making it an attractive alternative to traditional sugars in food and beverage industries. Additionally, it has been studied for its pharmacological effects, including anti-inflammatory and antioxidant properties.

Source and Classification

Rubusoside is sourced from various species within the Rubus genus, particularly Rubus suavissimus. This plant is native to regions in Southeast Asia, where it has been traditionally used in herbal medicine. In terms of classification, Rubusoside falls under the category of glycosides, specifically a type of phenolic glycoside. Its chemical structure consists of a glucose molecule linked to a steviol backbone, which contributes to its sweetness.

Synthesis Analysis

Methods

Rubusoside can be synthesized through various methods, including extraction from natural sources and synthetic pathways. The primary method involves:

  1. Extraction from Plant Material: This is the most common approach, where leaves of Rubus suavissimus are harvested and subjected to extraction processes using solvents such as ethanol or water. The extraction yields a mixture containing Rubusoside among other compounds.
  2. Synthetic Approaches: Chemical synthesis of Rubusoside has been explored using organic synthesis techniques. For instance, glycosylation reactions can be employed to create the glycosidic bond between glucose and the aglycone part of the molecule.

Technical Details

The extraction process typically involves:

  • Drying: Fresh leaves are dried to reduce moisture content.
  • Maceration: Dried leaves are soaked in a solvent to dissolve soluble compounds.
  • Filtration: The mixture is filtered to separate solid residues from the liquid extract.
  • Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract rich in Rubusoside.

For synthetic methods, reagents like anhydrous solvents and catalysts may be used to facilitate glycosylation reactions.

Molecular Structure Analysis

Structure

Rubusoside has a molecular formula of C21H36O10 and a molecular weight of approximately 432.51 g/mol. Its structure features a steviol backbone with one glucose moiety attached via a glycosidic bond.

Data

  • IUPAC Name: (2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(β-D-glucopyranosyloxy)-2-methylpropanoic acid
  • Structural Formula: The structural representation shows the glucopyranose unit linked to the aglycone part.
Chemical Reactions Analysis

Rubusoside can undergo several chemical reactions due to its functional groups:

  1. Hydrolysis: In acidic or enzymatic conditions, Rubusoside can be hydrolyzed into steviol and glucose.
  2. Oxidation: The phenolic hydroxyl groups can undergo oxidation reactions, potentially leading to various derivatives.
  3. Reduction: Under reducing conditions, it may form sugar alcohols.

Technical Details

The hydrolysis reaction can be represented as follows:

Rubusoside+H2OAcid EnzymeSteviol+Glucose\text{Rubusoside}+H_2O\xrightarrow{\text{Acid Enzyme}}\text{Steviol}+\text{Glucose}

This reaction is significant for understanding how Rubusoside can be metabolized in biological systems.

Mechanism of Action

The mechanism of action for Rubusoside involves its interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3), mimicking the sweetness profile of sucrose without contributing calories. Additionally, studies suggest that Rubusoside may exert antioxidant effects by scavenging free radicals and modulating inflammatory pathways.

Process and Data

Research indicates that Rubusoside exhibits:

  • Antioxidant activity measured by its ability to reduce oxidative stress markers.
  • Anti-inflammatory effects through inhibition of pro-inflammatory cytokines in cell culture studies.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and ethanol
  • Taste: Extremely sweet (approximately 300 times sweeter than sucrose)

Chemical Properties

  • pH Stability: Stable across a wide pH range (3-7)
  • Thermal Stability: Decomposes at high temperatures (>200°C)

Relevant Data or Analyses

Studies have shown that Rubusoside maintains its sweetness profile even after prolonged storage under various conditions, making it suitable for food applications.

Applications

Rubusoside has several scientific uses:

  • Food Industry: As a natural sweetener in beverages and food products.
  • Pharmaceuticals: Investigated for potential health benefits including anti-diabetic properties due to its ability to modulate blood glucose levels.
  • Cosmetics: Used for its antioxidant properties in skincare formulations.

Properties

CAS Number

64849-39-4

Product Name

Rubusoside

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C32H50O13

Molecular Weight

642.7 g/mol

InChI

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1

InChI Key

YWPVROCHNBYFTP-OSHKXICASA-N

SMILES

C=C([C@@](CC1)(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)C3)C[C@@]43CC[C@]5([H])[C@@](C(O[C@H]6[C@@H]([C@H]([C@@H]([C@@H](CO)O6)O)O)O)=O)(C)CCC[C@@]5(C)[C@@]41[H]

Solubility

Soluble in DMSO

Synonyms

UNII-TCV5K3M3GX;

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

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